molecular formula C12H11NO4 B3052684 3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid CAS No. 436088-81-2

3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid

Cat. No.: B3052684
CAS No.: 436088-81-2
M. Wt: 233.22 g/mol
InChI Key: QMYMRFFXOLTZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid is a heterocyclic compound that features a benzo[1,4]oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2-aminophenol with ethyl acetoacetate in the presence of a suitable catalyst to form the oxazine ring. The resulting intermediate is then subjected to further reactions to introduce the propionic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The aromatic ring in the oxazine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific pathways is beneficial.

    Industry: It is used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid exerts its effects involves its interaction with specific molecular targets. The oxazine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methyl-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid
  • Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate
  • 6-Acetyl-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Uniqueness

3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid is unique due to its specific substitution pattern and the presence of the propionic acid moiety. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(6-methyl-2-oxo-1,4-benzoxazin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-7-2-4-10-9(6-7)13-8(12(16)17-10)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYMRFFXOLTZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=N2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351901
Record name BAS 04358506
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-81-2
Record name BAS 04358506
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid
Reactant of Route 2
3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid
Reactant of Route 3
3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid
Reactant of Route 4
3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid
Reactant of Route 5
3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid
Reactant of Route 6
3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.